molecular formula C9H6FNOS B1438194 4-(4-Fluorophenyl)thiazol-2-ol CAS No. 834885-06-2

4-(4-Fluorophenyl)thiazol-2-ol

Cat. No.: B1438194
CAS No.: 834885-06-2
M. Wt: 195.22 g/mol
InChI Key: VDFFNDUNESKYCU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)thiazol-2-ol is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a thiazole ring

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)thiazol-2-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, this compound has been found to bind to specific receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can modulate the expression of genes involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as topoisomerase II, which leads to DNA damage and cell death . Additionally, this compound can bind to specific receptors, altering their conformation and activity, which in turn affects downstream signaling pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent with its role as an enzyme inhibitor and modulator of cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For instance, high doses of this compound can cause liver and kidney damage, as well as hematological abnormalities . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of metabolites and overall metabolic activity . For example, inhibition of glycolytic enzymes by this compound can result in decreased glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, affecting its localization and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)thiazol-2-ol typically involves the reaction of 4-fluorophenylacetic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)thiazol-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.

  • Reduction Products: Reduction reactions can produce reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution Products: Substitution reactions can lead to the formation of derivatives with different functional groups, expanding the compound's utility in various applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(4-Fluorophenyl)thiazol-2-ol exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The compound's thiazole moiety is known for its broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The compound has also shown promise in cancer research. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The mechanism of action appears to be related to the inhibition of specific cellular pathways involved in cancer progression .

Cell LineViability (%) at 100 µMComparison with Cisplatin
A54964%Better than control
MCF750%Comparable

Anti-Tuberculosis Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis. The presence of the fluorophenyl group enhances its lipophilicity, which may contribute to improved bioavailability and efficacy against this pathogen. The anti-tuberculosis activity was assessed through dose-response curves, indicating promising results that warrant further investigation .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The fluorophenyl group is believed to enhance the compound's interaction with biological targets due to increased lipophilicity and electronic effects. Studies have shown that modifications to the thiazole ring can significantly impact the compound's potency and selectivity against various pathogens and cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of thiazole derivatives.
  • Introduction of the fluorophenyl group through electrophilic substitution.
  • Purification using crystallization techniques.

Characterization of the synthesized compounds is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structure and purity .

Case Study 1: Anticancer Activity Evaluation

A study investigated the cytotoxic effects of this compound on A549 cells using an MTT assay. Results indicated a significant reduction in cell viability compared to untreated controls, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Preliminary results showed promising activity that could lead to further development as a therapeutic option for bacterial infections.

Comparison with Similar Compounds

4-(4-Fluorophenyl)thiazol-2-ol is structurally similar to other thiazole derivatives, such as 4-(4-fluorophenyl)thiazole and 4-(4-fluorophenyl)thiazol-2-amine. its unique fluorophenyl group imparts distinct chemical and biological properties, making it more suitable for certain applications. For instance, the presence of the fluorine atom can increase the compound's metabolic stability and enhance its pharmacokinetic properties.

Biological Activity

4-(4-Fluorophenyl)thiazol-2-ol is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by a thiazole ring substituted with a fluorophenyl group. Its unique structure contributes to its biological activity, making it a valuable compound in pharmaceutical research.

Target Interactions

Thiazole derivatives, including this compound, are known to interact with various enzymes and receptors, influencing multiple biochemical pathways. Key interactions include:

  • Topoisomerase II Inhibition : This compound has been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest. This mechanism is critical in the context of cancer treatment as it promotes apoptosis in malignant cells .

Biochemical Pathways

The compound affects several biochemical pathways:

  • Antioxidant Activity : It exhibits antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it can reduce inflammation markers, contributing to potential therapeutic applications in inflammatory diseases.
  • Antimicrobial and Antifungal Activity : Studies have demonstrated its efficacy against various pathogens, suggesting its role as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have revealed significant cytotoxic effects of this compound on cancer cell lines. For instance:

Cell LineIC50 (μM)
MCF-7 (Breast)0.78
HCT116 (Colon)0.62

These results indicate that the compound has potent anticancer properties, comparable to established chemotherapeutic agents .

Apoptosis Induction

The compound induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria. This process is crucial for eliminating cancerous cells while sparing normal cells .

Case Studies

  • Thiazole-Based Stilbene Analog Study : A study synthesized various thiazole-based stilbene analogs, including derivatives of this compound. The results showed that these compounds effectively inhibited DNA topoisomerase I (Top1), with some analogs demonstrating high cytotoxicity against cancer cell lines .
  • Antimicrobial Activity Assessment : Research conducted on the antibacterial properties of thiazole derivatives highlighted that this compound exhibited significant activity against Staphylococcus aureus and Chromobacterium violaceum, reinforcing its potential as an antimicrobial agent .

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses tend to exhibit minimal toxicity, while higher doses may lead to adverse effects. Careful dosage regulation is essential for maximizing therapeutic benefits while minimizing toxicity .

Transport and Distribution

The compound is actively transported into cells via specific membrane transporters, which facilitates its accumulation in cellular compartments where it exerts its effects .

Properties

IUPAC Name

4-(4-fluorophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFFNDUNESKYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655811
Record name 4-(4-Fluorophenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834885-06-2
Record name 4-(4-Fluorophenyl)-1,3-thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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